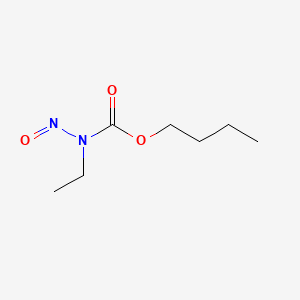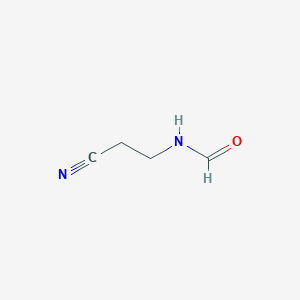
Carbamic acid, ethylnitroso-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethylnitroso-, butyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, ethylnitroso-, butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester. For example, butyl acetate can be synthesized from acetic acid and 1-butanol under similar conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The process may also involve the removal of water to drive the reaction to completion and increase yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ethylnitroso-, butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves a strong base like sodium hydroxide (NaOH).
Reduction: Utilizes reducing agents like LiAlH4 under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Carbamic acid, ethylnitroso-, butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbamic acid, ethylnitroso-, butyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Carbamic acid, ethylnitroso-, butyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Butyl propionate: Used in the manufacture of plastics and resins.
These compounds share similar chemical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly interesting for specialized research and industrial applications.
Propriétés
| 55602-37-4 | |
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
butyl N-ethyl-N-nitrosocarbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-5-6-12-7(10)9(4-2)8-11/h3-6H2,1-2H3 |
Clé InChI |
ZTLADCZOZNSKIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N(CC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)


